1-Cyclopentyl-1-hexadecanone
Description
1-Cyclopentyl-1-hexadecanone is a ketone compound featuring a cyclopentyl group attached to a hexadecanone backbone. Its molecular structure combines a long aliphatic chain (C16) with a cyclic substituent, which may influence its physicochemical properties, such as solubility, melting point, and reactivity. Ketones of this type are often studied for applications in organic synthesis, polymer science, or as intermediates in pharmaceutical development.
Properties
Molecular Formula |
C21H40O |
|---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-cyclopentylhexadecan-1-one |
InChI |
InChI=1S/C21H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-21(22)20-17-15-16-18-20/h20H,2-19H2,1H3 |
InChI Key |
ZQEHAALHHNYDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1CCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopentyl-1-hexadecanone typically involves the reaction of cyclopentylmagnesium bromide with hexadecanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial production methods may involve the use of more scalable processes, such as catalytic hydrogenation or the use of alternative starting materials to improve yield and reduce costs .
Chemical Reactions Analysis
1-Cyclopentyl-1-hexadecanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-1-hexadecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-hexadecanone involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, the following compounds from the evidence share partial structural motifs (e.g., cyclic or aliphatic components) but differ in functional groups or applications:
Hexachlorocyclopentadiene (CAS 77-47-4)
- Structure : A chlorinated cyclopentadiene derivative.
- Key Differences: Unlike 1-Cyclopentyl-1-hexadecanone, this compound is highly chlorinated and lacks a ketone group. Its reactivity is dominated by electrophilic substitution and environmental persistence due to chlorine atoms.
- Applications : Historically used in pesticides and flame retardants but restricted due to toxicity .
Hexamethylene Diisocyanate (CAS 822-06-0)
- Structure : A diisocyanate with a six-carbon aliphatic chain.
- Key Differences: Contains isocyanate (-NCO) groups instead of a ketone.
- Applications : Industrial use in adhesives and coatings, with hazards linked to respiratory sensitization .
Hexachlorodibenzo-p-dioxin (CAS 34465-46-8)
- Structure : A polyhalogenated aromatic compound.
- Key Differences: Contains fused aromatic rings with chlorine substituents, contrasting with 1-Cyclopentyl-1-hexadecanone’s aliphatic-cyclic hybrid structure.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Analog Gap : The evidence lacks ketones with cyclopentyl or long-chain substituents, making direct comparisons impossible.
- Functional Group Impact : Compounds with chlorinated or isocyanate groups exhibit distinct reactivity and hazards compared to ketones.
- Data Deficiency: No CAS number, synthesis routes, or experimental data for 1-Cyclopentyl-1-hexadecanone are provided in the evidence, hindering authoritative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
